molecular formula C13H16N2O4 B1386578 1-Cyclopentylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid CAS No. 1036472-86-2

1-Cyclopentylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid

Cat. No.: B1386578
CAS No.: 1036472-86-2
M. Wt: 264.28 g/mol
InChI Key: XTQSYCFYUAKBNE-UHFFFAOYSA-N
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Description

1-Cyclopentylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid is a complex organic compound with a molecular weight of 264.28 and a molecular formula of C13H16N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyridine core.

  • Oxidation: The final step often involves the oxidation of intermediate compounds to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: This compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-Cyclopentylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a tool for studying biological processes and interactions.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Cyclopentylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-Cyclopentylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

  • Pyridine derivatives: These compounds share the pyridine core but differ in their substituents and functional groups.

  • Carbamoyl-containing compounds: Similar compounds with carbamoyl groups may have different biological activities and applications.

The uniqueness of this compound lies in its specific combination of structural features, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(cyclopentylamino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-11(14-10-3-1-2-4-10)8-15-7-9(13(18)19)5-6-12(15)17/h5-7,10H,1-4,8H2,(H,14,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQSYCFYUAKBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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